molecular formula C9H21O3P B1588583 Tris(hydroxypropyl)phosphine CAS No. 4706-17-6

Tris(hydroxypropyl)phosphine

Cat. No. B1588583
CAS RN: 4706-17-6
M. Wt: 208.23 g/mol
InChI Key: YICAEXQYKBMDNH-UHFFFAOYSA-N
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Patent
US04346236

Procedure details

The effect of concentrated phosphoric acid in amounts of 1 to 2.5 weight percent was determined by reacting in an autoclave (10.4 g, 0.05 mole) of tris-(3-hydroxypropyl) phosphine, concentrated phosphoric acid (0.15, 0.14 and 0.06 ml of 86% aqueous solution) and 1 ml of water. The yields of tris(3-hydroxypropyl) phosphine oxide after 4.5 to 5 hours at temperatures between 150° C. and 180° C. is summarized in Table III.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10.4 g
Type
reactant
Reaction Step Two
Quantity
0.06 mL
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
P(=O)(O)(O)[OH:2].[OH:6][CH2:7][CH2:8][CH2:9][P:10]([CH2:15][CH2:16][CH2:17][OH:18])[CH2:11][CH2:12][CH2:13][OH:14]>O>[OH:6][CH2:7][CH2:8][CH2:9][P:10](=[O:2])([CH2:15][CH2:16][CH2:17][OH:18])[CH2:11][CH2:12][CH2:13][OH:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(O)(O)(O)=O
Step Two
Name
Quantity
10.4 g
Type
reactant
Smiles
OCCCP(CCCO)CCCO
Step Three
Name
Quantity
0.06 mL
Type
reactant
Smiles
P(O)(O)(O)=O
Step Four
Name
Quantity
1 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OCCCP(CCCO)(CCCO)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.